N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride
Overview
Description
N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride (NM3PPD) is an organic compound with a wide range of applications in the field of scientific research. It is a derivative of piperidine, a heterocyclic aromatic organic compound, and is used as an intermediate in organic synthesis. NM3PPD has been found to have a variety of biochemical and physiological effects, which make it a useful tool for researchers in the fields of biochemistry, pharmacology, and medicine.
Scientific Research Applications
Antiallergic Activity
Compounds structurally related to N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride have been synthesized and evaluated for their antiallergic activity. For instance, a series of N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides exhibited potential antiallergic effects as determined by in vivo assays like the passive cutaneous anaphylaxis test, highlighting their relevance in developing antiallergic therapies (Courant et al., 1993).
Anti-inflammatory and Analgesic Properties
Further research on N-pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides has shown that these compounds act as effective topical and systemic inflammation inhibitors, with some exhibiting activity levels higher than ibuprofen and comparable to dexamethasone. This indicates their potential use in developing non-acidic NSAIDs for treating inflammation-related conditions (Dassonville et al., 2008).
Anticancer Potential
Research on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has highlighted their promise as anticancer agents. Specific compounds synthesized in this category have shown strong anticancer activity against various cancer cell lines, underscoring the importance of these compounds in developing new cancer therapies (Rehman et al., 2018).
Alzheimer's Disease Research
Compounds with a base structure similar to N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride have been evaluated for their potential as drug candidates for Alzheimer’s disease. Specifically, derivatives synthesized for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme have been studied, offering a pathway to novel treatments for neurodegenerative diseases (Rehman et al., 2018).
properties
IUPAC Name |
N-methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH/c1-15-14(18)6-5-12-3-2-4-13(17-12)11-7-9-16-10-8-11;;/h2-4,11,16H,5-10H2,1H3,(H,15,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDWTYCDAAATMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=NC(=CC=C1)C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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